molecular formula C23H21N3O2S B2624627 N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide CAS No. 923244-68-2

N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide

Cat. No.: B2624627
CAS No.: 923244-68-2
M. Wt: 403.5
InChI Key: FJEKXZNRKBTLHC-UHFFFAOYSA-N
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Description

This compound features a benzothiazole moiety, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide can be achieved through various synthetic pathways. Common methods include:

    Diazo-coupling: This involves the reaction of a diazonium salt with a coupling component to form the desired product.

    Knoevenagel condensation: This reaction involves the condensation of an aldehyde or ketone with an active methylene compound in the presence of a base.

    Biginelli reaction: A multi-component reaction that involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea.

    Molecular hybridization techniques: Combining different molecular fragments to create a new compound with desired properties.

    Microwave irradiation: Using microwave energy to accelerate chemical reactions.

    One-pot multicomponent reactions: Combining multiple reactants in a single reaction vessel to form the desired product.

Chemical Reactions Analysis

N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The compound may inhibit or activate specific biochemical pathways, depending on its structure and the target .

Comparison with Similar Compounds

N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide can be compared with other benzothiazole derivatives, such as:

    Benzo[d]thiazole-2-thiol: Known for its antimicrobial and anticancer activities.

    5-(2-substituted-1,3-thiazol-5-yl)-2-alkoxybenzamides: Investigated for their antifungal properties.

    N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides: Studied for their anticancer activity .

This compound’s unique combination of functional groups and structural features distinguishes it from other similar compounds, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c1-28-19-8-9-21-20(15-19)25-23(29-21)26(16-18-11-13-24-14-12-18)22(27)10-7-17-5-3-2-4-6-17/h2-6,8-9,11-15H,7,10,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJEKXZNRKBTLHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=NC=C3)C(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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